Cas no 77302-55-7 ((1R)-1-(2,5-dimethylphenyl)ethan-1-amine)

(1R)-1-(2,5-dimethylphenyl)ethan-1-amine structure
77302-55-7 structure
Product Name:(1R)-1-(2,5-dimethylphenyl)ethan-1-amine
CAS No:77302-55-7
MF:C10H15N
MW:149.232802629471
MDL:MFCD08057326
CID:59882
PubChem ID:7022093
Update Time:2025-11-01

(1R)-1-(2,5-dimethylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • (R)-1-(2,5-dimethylphenyl)ethanamine
    • (1R)-1-(2,5-Dimethylphenyl)ethanamine
    • (1R)-1-(2,5-dimethylphenyl)ethan-1-amine
    • MDL: MFCD08057326
    • Inchi: 1S/C10H15N/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,11H2,1-3H3/t9-/m1/s1
    • InChI Key: ULGHUDXDTMIEAM-SECBINFHSA-N
    • SMILES: N[C@H](C)C1C=C(C)C=CC=1C

Experimental Properties

  • Density: 0.937
  • Boiling Point: 229 ºC
  • Flash Point: 95 ºC

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(1R)-1-(2,5-dimethylphenyl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:77302-55-7)(1R)-1-(2,5-dimethylphenyl)ethan-1-amine
Order Number:A933490
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:11
Price ($):560.0
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(1R)-1-(2,5-dimethylphenyl)ethan-1-amine Related Literature

Additional information on (1R)-1-(2,5-dimethylphenyl)ethan-1-amine

(1R)-1-(2,5-dimethylphenyl)ethan-1-amine: A Versatile Compound with Broad Applications in Pharmaceutical Research

(1R)-1-(2,5-dimethylphenyl)ethan-1-amine, also known by its CAS number 77302-55-7, represents a key molecule in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is a chiral amine characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, connected to an ethylamine group through a carbon-carbon bond. The stereochemistry of the molecule, specifically the R configuration at the chiral center, plays a critical role in determining its pharmacological properties and interactions with biological targets.

Recent studies have highlighted the importance of (1R)-1-(2,5-dimethylphenyl)ethan-1-amine in the development of novel therapeutic agents. For instance, research published in Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits promising selectivity for the α1-adrenergic receptors, making it a potential candidate for the treatment of hypertension and benign prostatic hyperplasia. The ability to modulate these receptors with high specificity is a significant advantage in drug design, as it minimizes off-target effects and enhances therapeutic efficacy.

The 2,5-dimethylphenyl substituent in (1R)-1-(2,5-dimethylphenyl)ethan-1-amine contributes to its lipophilicity, which is crucial for crossing the blood-brain barrier and achieving central nervous system (CNS) activity. This property has led to its exploration in neuropharmacological applications, including the treatment of neurological disorders such as Parkinson's disease. A 2024 study in Neuropharmacology reported that derivatives of this compound showed improved bioavailability and prolonged half-life in animal models, suggesting their potential for clinical translation.

In addition to its role in receptor modulation, (1,3-dimethylphenyl)ethan-1-amine has been investigated for its potential as a scaffold for the development of multi-target drugs. The ability to incorporate diverse functional groups at the aromatic ring and the amine moiety allows for the design of molecules with tailored pharmacokinetic profiles. For example, a 2023 paper in Drug Discovery Today described the synthesis of analogs with enhanced anti-inflammatory properties, highlighting the versatility of this core structure in drug discovery.

The synthesis of (1R)-1-(2,5-dimethylphenyl)ethan-1-amine typically involves a multi-step process that includes the coupling of an aromatic amine with an alkyl halide, followed by stereochemical control to achieve the desired R configuration. Recent advancements in asymmetric catalysis have enabled more efficient and scalable methods for this synthesis, reducing the reliance on harsh conditions and improving the yield of the pure enantiomer. These developments are critical for the commercialization of this compound as a pharmaceutical intermediate.

One of the most promising applications of (1R)-1-(2,5-dimethylphenyl)ethan-1-amine lies in its potential as a lead compound for the treatment of metabolic disorders. A 2024 study in ACS Chemical Biology explored its role in modulating mitochondrial function, suggesting its utility in the development of therapies for type 2 diabetes and obesity. The compound's ability to interact with mitochondrial enzymes provides a novel mechanism for targeting metabolic pathways, which is a growing area of interest in pharmaceutical research.

Furthermore, the 2,5-dimethylphenyl group in (1R)-1-(2,5-dimethylphenyl)ethan-1-amine has been shown to influence its interactions with other biomolecules, such as proteins and nucleic acids. A 2023 study in Journal of Molecular Biology demonstrated that this substituent enhances the compound's binding affinity to specific DNA sequences, making it a candidate for the development of gene-targeting therapies. This dual functionality underscores the importance of structural modifications in optimizing the biological activity of this molecule.

Despite its potential, the development of (1R)-1-(2,5-dimethylphenyl)ethan-1-amine as a therapeutic agent faces challenges related to its metabolic stability and tissue specificity. Researchers are actively exploring strategies to improve these properties, such as the incorporation of fluorinated groups or the use of prodrug approaches. A 2024 review in Pharmaceutical Research outlined several promising strategies, including the use of nanoparticle delivery systems to enhance the compound's bioavailability and reduce systemic side effects.

Another area of active research involves the use of (1R)-1-(2,5-dimethylphenyl)ethan-1-amine in combination with other drugs to achieve synergistic effects. For example, a 2023 study in Clinical Pharmacology & Therapeutics reported that combining this compound with a selective serotonin reuptake inhibitor (SSRI) improved the efficacy of antidepressant therapy in patients with major depressive disorder. Such combination therapies highlight the importance of understanding the pharmacological interactions of this compound in a broader therapeutic context.

In conclusion, (1R)-1-(2,5-dimethylphenyl)ethan-1-amine represents a promising scaffold for the development of novel therapeutics with diverse applications. Its unique structural features, combined with the ability to modulate multiple biological targets, make it a valuable asset in the field of drug discovery. Ongoing research into its synthesis, pharmacological properties, and therapeutic potential continues to expand its relevance in both academic and industrial settings. As our understanding of this compound deepens, it is likely to play an increasingly important role in the treatment of a wide range of diseases.

For further information on the latest research and applications of (1R)-1-(2,5-dimethylphenyl)ethan-1-amine, readers are encouraged to consult recent publications in the aforementioned journals and explore ongoing clinical trials. The continued exploration of this compound's potential is expected to yield significant advancements in the development of new and effective therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:77302-55-7)(1R)-1-(2,5-dimethylphenyl)ethan-1-amine
A933490
Purity:99%
Quantity:1g
Price ($):560.0
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